2-氨基-2-环丙基乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

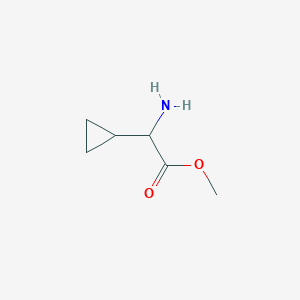

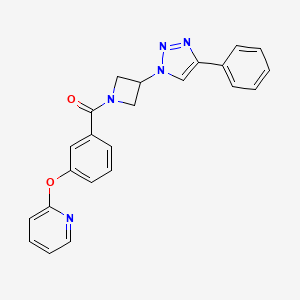

Methyl 2-amino-2-cyclopropylacetate is an organic compound with the molecular formula C6H11NO2 . It is also known as Methyl CAA. The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of Methyl 2-amino-2-cyclopropylacetate is characterized by a cyclopropyl group (a three-carbon ring), an amino group (NH2), and a methyl ester group (COOCH3) . The InChI code for this compound is 1S/C6H11NO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3,7H2,1H3 .Physical And Chemical Properties Analysis

Methyl 2-amino-2-cyclopropylacetate has a molecular weight of 129.16 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 52.3 Ų and a complexity of 120 .科学研究应用

含环丙基氨基酸的合成

2-氨基-2-环丙基乙酸甲酯已被用于合成各种含环丙基的氨基酸。Limbach 等人(2009 年)的一项研究证明了其在迈克尔加成反应和狄尔斯-阿尔德反应中的反应性,生成受保护的含环丙基氨基酸。该化合物还在双环肽模拟物的合成中发挥了作用,展示了其作为有机合成构件的用途 (Limbach, Lygin, Es-Sayed, & Meijere, 2009)。

氨基酸衍生物的开发

该化合物在 2-氨基环丁烯-1-羧酸衍生物的开发中发挥了重要作用。Meijere 等人(2010 年)利用了一种类似的化合物,2-氯-2-环丙基亚甲基乙酸甲酯,来制备各种苄胺,随后将它们转化为 N-Boc 保护的衍生物。这些衍生物进一步转化为二肽,证明了其在肽化学中的用途 (Meijere, Limbach, Janssen, Lygin, & Korotkov, 2010)。

用于生物学研究的环丙基氨基酸的合成

2-氨基-2-环丙基乙酸甲酯也已用于合成环丙基类似物,用于生物学评估。例如,Dappen 等人(2010 年)合成了与 2-氨基-5-膦戊酸相关的环丙基类似物,评估了它们作为 NMDA 受体的竞争性拮抗剂的活性。这突出了其在药物化学和受体研究中的应用 (Dappen, Pellicciari, Natalini, Monahan, Chiorri, & Cordi, 2010)。

在受限肽合成中的作用

该化合物已在受限肽及其类似物的合成中得到应用。例如,Kazuta 等人(2002 年)使用类似于 2-氨基-2-环丙基乙酸甲酯的化合物开发了手性环丙烷单元,用于合成组胺的构象受限类似物。这证明了其在创建具有特定构象性质的生物活性化合物中的用途 (Kazuta, Matsuda, & Shuto, 2002)。

安全和危害

Methyl 2-amino-2-cyclopropylacetate is associated with some safety hazards. It has a GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . The compound has a signal word of “Danger” and hazard statements H314, indicating that it causes severe skin burns and eye damage .

作用机制

Target of Action

Methyl 2-amino-2-cyclopropylacetate is a derivative of the amino acid glycine . As such, it is likely that its primary targets are the same as those of glycine, which include glycine receptors and N-methyl-D-aspartate (NMDA) receptors. These receptors play crucial roles in the central nervous system, mediating inhibitory and excitatory neurotransmission respectively.

属性

IUPAC Name |

methyl 2-amino-2-cyclopropylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIFONPEUDXXJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2582312.png)

![2-[(2-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2582316.png)

![2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2582319.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2582322.png)

![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582323.png)

![3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2582327.png)

![3-isobutyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582328.png)